molecular formula C13H22O4 B12096562 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)- CAS No. 60866-47-9

2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)-

Cat. No.: B12096562
CAS No.: 60866-47-9
M. Wt: 242.31 g/mol
InChI Key: REAWNMHCBIUKLZ-PWSUYJOCSA-N
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Description

2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)- is a complex organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This compound, in particular, has a unique structure that includes a furanone ring, a hydroxymethyl group, and a long aliphatic chain with a methyl group and a ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)- typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule that contains the necessary functional groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the furanone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry, advanced catalysis, and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The ketone group in the aliphatic chain can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted furanones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, furanones are studied for their potential antimicrobial and antifungal properties. This compound may exhibit similar activities and can be used in studies related to drug development.

Medicine

The compound’s potential biological activities make it a candidate for medicinal chemistry research. It may be investigated for its therapeutic effects and mechanisms of action in treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, fragrances, and flavoring agents due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxoheptyl)-, (3S-cis)- involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups may participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(1-oxoheptyl)-: Similar structure but with a different aliphatic chain.

    2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(6-methyl-1-oxooctyl)-: Similar structure but with an additional carbon in the aliphatic chain.

Uniqueness

The unique combination of functional groups and the specific stereochemistry (3S-cis) of this compound distinguishes it from other furanones. Its specific structure may confer unique biological activities and chemical reactivity.

Properties

CAS No.

60866-47-9

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

(3S,4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one

InChI

InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12+/m1/s1

InChI Key

REAWNMHCBIUKLZ-PWSUYJOCSA-N

Isomeric SMILES

CC(C)CCCCC(=O)[C@@H]1[C@@H](COC1=O)CO

Canonical SMILES

CC(C)CCCCC(=O)C1C(COC1=O)CO

Origin of Product

United States

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